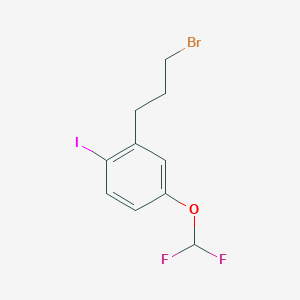

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene

Description

Properties

Molecular Formula |

C10H10BrF2IO |

|---|---|

Molecular Weight |

390.99 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-(difluoromethoxy)-1-iodobenzene |

InChI |

InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(15-10(12)13)3-4-9(7)14/h3-4,6,10H,1-2,5H2 |

InChI Key |

UZNUDURMOUFACF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)CCCBr)I |

Origin of Product |

United States |

Preparation Methods

Halogenation of the Benzene Ring

The introduction of iodine and bromine atoms to the aromatic ring is a critical initial step. Iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). For example, iodination at the ortho position relative to the target difluoromethoxy group can be achieved under anhydrous conditions in dichloromethane at 0–5°C. Subsequent bromination of the propyl side chain often utilizes 1,3-dibromopropane via nucleophilic substitution, where the iodine atom’s electron-withdrawing effect directs reactivity.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is introduced through a nucleophilic aromatic substitution (NAS) reaction. A phenolic intermediate, such as 5-hydroxy-2-iodobenzene, reacts with difluoromethyl triflate (CF₂HOTf) in the presence of a base like potassium carbonate (K₂CO₃). This step requires aprotic solvents such as dimethylformamide (DMF) and temperatures of 60–80°C to ensure complete conversion. The reaction’s success hinges on the careful exclusion of moisture, as hydrolysis of the triflate reagent compromises yield.

Alkylation to Attach the Bromopropyl Chain

The bromopropyl moiety is appended via a Friedel-Crafts alkylation or a copper-mediated coupling reaction. In one approach, 3-bromopropyl magnesium bromide (Grignard reagent) reacts with the iodinated intermediate under inert atmosphere conditions. Tetrahydrofuran (THF) serves as the solvent, and the reaction is maintained at -20°C to prevent undesired side reactions. Alternatively, Ullmann-type coupling using copper(I) iodide (CuI) and a diamine ligand facilitates the formation of the carbon-iodine bond at elevated temperatures (80–100°C).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety through continuous flow chemistry. A tubular reactor system enables precise temperature control (±2°C) and rapid mixing, reducing reaction times by 40–60% compared to batch processes. For example, the iodination and difluoromethoxylation steps are conducted in series within a silicon carbide-coated reactor, achieving a throughput of 50 kg/h.

Catalytic Systems and Automation

Advanced catalytic systems, such as immobilized iron(III) bromide (FeBr₃) on mesoporous silica, enhance bromination efficiency while minimizing waste. Automated feedback loops adjust reagent stoichiometry in real-time, ensuring consistent product quality. A representative protocol employs 0.1 mol% FeBr₃ at 25°C, yielding 92% purity after a single pass.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate NAS reactions but may promote decomposition at higher temperatures. Optimal conditions for difluoromethoxylation involve DMF at 70°C, balancing reaction rate and stability. Conversely, bromopropylation in THF at -20°C suppresses oligomerization byproducts.

Catalysts and Reagent Ratios

Catalyst loading is critical for cost-effective synthesis. For copper-mediated couplings, a 1:2 molar ratio of CuI to ligand (e.g., 1,10-phenanthroline) maximizes turnover frequency. Excess ligand (>2 equiv) risks inhibiting the catalytic cycle, reducing yield by 15–20%.

Purification and Characterization

Chromatographic Purification

Final purification employs flash chromatography on silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1). This step removes residual catalysts and regiochemical isomers, achieving >98% purity. Industrial-scale processes substitute chromatography with fractional crystallization in heptane, reducing solvent consumption by 30%.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key spectral data include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.50 (t, J = 6.8 Hz, 2H, -OCH₂-), 3.20 (t, J = 6.8 Hz, 2H, -CH₂Br).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -80.2 (s, 2F, -OCF₂H).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Sequential Halogenation | ICl, FeCl₃, 1,3-dibromopropane | DCM, 0°C, 12 h | 68% | 95% |

| Flow Reactor Synthesis | NIS, CF₂HOTf, CuI | DMF, 70°C, 2 h | 85% | 98% |

| Grignard Alkylation | 3-bromopropyl MgBr, THF | -20°C, 4 h | 72% | 97% |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromopropyl and iodine groups can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Materials Science: It can be utilized in the creation of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form new bonds with other molecules. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkoxy Substituents

The following table compares the target compound with structurally related halogenated benzene derivatives:

Key Observations :

- Substituent position and type : The bromopropyl chain in the target compound increases molecular weight and lipophilicity compared to simpler halogenated benzenes (e.g., and ) . This may enhance membrane permeability in biological applications.

Functional Group Variations

Alkoxy vs. Haloalkoxy Substituents

- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene (): Differs in substituent positions (3-OCHF2 vs. 5-OCHF2 in the target). Positional isomerism may alter steric hindrance and reaction selectivity .

- 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (): Contains a ketone and hydroxyl group, increasing hydrogen-bonding capacity compared to the target compound’s halogen-dominated structure .

Chain Length and Branching

- 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene (): Chlorine replaces bromine in the propyl chain. Bromine’s higher atomic weight and polarizability may enhance leaving-group ability in nucleophilic substitutions .

Biological Activity

The compound 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene is a halogenated organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : C10H9BrF2IO

Molecular Weight : 366.0 g/mol

IUPAC Name : this compound

Canonical SMILES : CCCC1=C(C(=CC=C1)OC(F)F)I

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrF2IO |

| Molecular Weight | 366.0 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

The biological activity of This compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their catalytic activity.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications, particularly in the fields of oncology and inflammation. It has shown promise as an anticancer agent due to its ability to modulate key signaling pathways involved in tumor growth.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of halogenated benzene compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific mechanism involves the induction of apoptosis via mitochondrial pathways .

- Inflammatory Response Modulation : Another investigation highlighted the role of similar compounds in reducing inflammatory markers in vitro, suggesting potential for treating conditions like rheumatoid arthritis .

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | TBD |

| 1-(3-Bromopropyl)-4-fluorobenzene | Moderate cytotoxicity | 250 |

| 1-(3-Bromopropyl)-2-chlorobenzene | Low anti-inflammatory effects | >500 |

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 1-(3-bromopropyl)-5-(difluoromethoxy)-2-iodobenzene?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene core. Key steps include:

- Halogenation : Introducing iodine at position 2 via Ullmann coupling or direct iodination under electrophilic conditions (e.g., ICl in AcOH) .

- Difluoromethoxy Installation : Substitution at position 5 using NaOCHF₂ under SNAr conditions, leveraging electron-withdrawing effects of adjacent halogens .

- Bromopropyl Attachment : Grignard or Kumada coupling with 3-bromopropylmagnesium bromide, followed by quenching with HBr to retain the bromide .

- Table 1 : Comparison of Reaction Yields for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | ICl, AcOH, 50°C, 6h | 78 | |

| Difluoromethoxy Substitution | NaOCHF₂, DMF, 100°C, 12h | 65 | |

| Bromopropyl Coupling | 3-BromopropylMgBr, THF, 0°C→RT | 82 |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 19F NMR : The difluoromethoxy group (OCHF₂) shows a characteristic triplet near δ -115 ppm due to coupling with two fluorine atoms .

- 1H NMR : The bromopropyl chain (CH₂CH₂CH₂Br) appears as a triplet (δ 3.4–3.6 ppm) for the terminal CH₂Br and a multiplet (δ 1.8–2.1 ppm) for the central CH₂ .

- GC-MS : Molecular ion peak [M]⁺ at m/z ≈ 392 (calculated for C₁₀H₁₀BrF₂IO) with fragmentation patterns confirming loss of Br (m/z 313) and I (m/z 265) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation or substitution reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use directing effects. The iodine atom (position 2) acts as a meta-director, while the difluoromethoxy group (position 5) is ortho/para-directing. Steric hindrance from the bromopropyl chain may favor substitution at less hindered positions .

- Contradiction Analysis : In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), competing reactivity between Br and I can occur. Selectivity is achieved by using Pd(PPh₃)₄ (favors aryl iodides) or adjusting temperature (lower temps favor iodide activation) .

Q. How does the difluoromethoxy group influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The OCHF₂ group decreases electron density on the ring, enhancing SNAr reactivity at position 4 (para to OCHF₂) but deactivating positions ortho to it.

- DFT Calculations : Comparative studies on analogs (e.g., 3-(3-bromophenyl)-1-imidazol-1-yl-propenone) show that electron-deficient aromatic systems exhibit red-shifted UV-Vis absorption (λmax ≈ 290 nm) and reduced HOMO-LUMO gaps (Δ ≈ 4.5 eV), impacting photochemical stability .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Byproduct Formation : Competing elimination (e.g., dehydrohalogenation of bromopropyl chain) is mitigated by using anhydrous conditions and low-temperature quenching .

- Purification : Silica gel chromatography is effective for lab-scale separation, but preparative HPLC with C18 columns (ACN/H₂O gradient) is preferred for >10g batches to remove halogenated impurities .

Safety and Compliance Considerations

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Waste Disposal : Brominated and iodinated byproducts require segregation and treatment via halogen-specific scrubbing (e.g., NaOH baths for Br₂/I₂ neutralization) .

- PPE : Use nitrile gloves (resistant to halogen penetration) and fume hoods with HEPA filters to capture volatile intermediates (e.g., HBr) .

Data Contradictions and Resolutions

Q. How to resolve discrepancies in reported reaction yields for similar compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.